5-Hydroxyferulic acid

Beschreibung

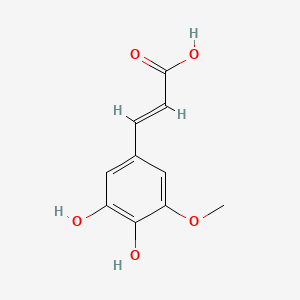

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,11,14H,1H3,(H,12,13)/b3-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXWTVLDSKSYLW-NSCUHMNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)O)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347297 |

Source

|

| Record name | trans-5-Hydroxyferulic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 5-Hydroxyferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

110642-42-7, 1782-55-4 |

Source

|

| Record name | trans-5-Hydroxyferulic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110642-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyferulic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001782554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-5-Hydroxyferulic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1782-55-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Hydroxyferulic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3LZY3E4HE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Hydroxyferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

182 °C |

Source

|

| Record name | 5-Hydroxyferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Hydroxyferulic Acid: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyferulic acid, a hydroxycinnamic acid derived from the phenylpropanoid pathway, serves as a crucial intermediate in the biosynthesis of lignin (B12514952) and other significant plant metabolites. This technical guide provides a comprehensive overview of its chemical properties, structural features, and its role in biological signaling pathways. Detailed experimental protocols for its isolation, purification, and characterization are presented, alongside a structured summary of its quantitative data. This document is intended to be a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Properties and Structure

This compound, systematically named (E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid, is a phenolic compound with the molecular formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol .[1][2][3][4][5] Its structure features a C6-C3 carbon skeleton characteristic of phenylpropanoids, with hydroxyl and methoxy (B1213986) functional groups attached to the aromatic ring, contributing to its chemical reactivity and biological activity.

Structural Identifiers

The unique structure of this compound can be represented by several standard chemical identifiers:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₅ | [1][2][3][4] |

| Molecular Weight | 210.18 g/mol | [1][2][3][4] |

| Melting Point | 182 °C | [1] |

| Boiling Point | Not available | |

| Solubility in Water | 1.04 g/L (predicted) | |

| pKa (Strongest Acidic) | 3.49 (predicted) |

Biological Significance and Signaling Pathways

This compound is a key intermediate in the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of plant secondary metabolites.[2][3] This pathway is central to the formation of lignin, flavonoids, and other phenolic compounds that are essential for plant growth, development, and defense.

The Phenylpropanoid Pathway

The biosynthesis of this compound begins with the amino acid phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).[2][3] A series of hydroxylation and methylation reactions then lead to the formation of p-coumaric acid, caffeic acid, and ferulic acid. This compound is subsequently formed from ferulic acid through the action of the enzyme ferulate-5-hydroxylase (F5H).[2][3] It then serves as a precursor for the synthesis of sinapic acid, a key monomer in the formation of syringyl (S) lignin.[2][3]

The following diagram illustrates the core steps of the phenylpropanoid pathway leading to and from this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and characterization of this compound. These protocols are based on established methods for the analysis of phenolic compounds and can be adapted for specific research needs.

Isolation from Plant Material

This compound can be isolated from various plant sources, particularly those rich in lignin, such as grasses and maize. The following is a general protocol for its extraction and initial purification.

Materials:

-

Dried and ground plant material (e.g., maize bran)

-

2 M Sodium hydroxide (B78521) (NaOH)

-

6 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Alkaline Hydrolysis: Suspend the ground plant material in 2 M NaOH at a ratio of 1:10 (w/v). Heat the mixture at 60°C for 4 hours with constant stirring to hydrolyze the ester bonds linking the phenolic acids to the cell wall polysaccharides.

-

Acidification: After cooling, acidify the mixture to pH 2 with 6 M HCl to precipitate lignin and protonate the phenolic acids.

-

Centrifugation: Centrifuge the acidified mixture at 5000 x g for 15 minutes to pellet the solid debris.

-

Liquid-Liquid Extraction: Decant the supernatant and extract it three times with an equal volume of ethyl acetate.

-

Drying and Concentration: Pool the ethyl acetate fractions, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude phenolic acid extract.

Purification by Preparative HPLC

Further purification of the crude extract to isolate this compound can be achieved using preparative high-performance liquid chromatography (HPLC).

Instrumentation and Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 10% to 40% B over 40 minutes.

-

Flow Rate: 10 mL/min

-

Detection: UV at 320 nm

-

Injection Volume: 1-5 mL of concentrated crude extract dissolved in the initial mobile phase composition.

Procedure:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (90% A, 10% B).

-

Filter the sample through a 0.45 µm syringe filter.

-

Inject the sample onto the preparative HPLC system.

-

Collect fractions corresponding to the peak of this compound, identified by comparison with a standard or by subsequent analytical characterization.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Structural Characterization

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

¹H NMR (400 MHz, DMSO-d₆):

-

Expected signals include aromatic protons, vinylic protons of the acrylic acid side chain, and a methoxy group singlet. The chemical shifts and coupling constants will be characteristic of the (E)-isomer.

¹³C NMR (100 MHz, DMSO-d₆):

-

Expected signals will correspond to the ten carbon atoms in the molecule, including the carboxylic acid carbonyl, vinylic carbons, aromatic carbons, and the methoxy carbon.

Sample Preparation: Prepare a KBr pellet containing a small amount of the purified compound or acquire the spectrum using an ATR-FTIR spectrometer.

Expected Characteristic Peaks:

-

~3400 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl and carboxylic acid groups.

-

~3000-2800 cm⁻¹: C-H stretching of the aromatic and vinylic groups.

-

~1680 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1630 cm⁻¹: C=C stretching of the vinylic group.

-

~1600, 1515, 1430 cm⁻¹: Aromatic C=C stretching.

-

~1270 cm⁻¹: C-O stretching of the aryl ether.

-

~1115 cm⁻¹: C-O stretching of the hydroxyl groups.

The following diagram outlines the general workflow for the isolation and characterization of this compound.

Conclusion

This compound is a phenolic compound of significant interest due to its central role in plant biochemistry and its potential applications in various fields. This guide has provided a detailed overview of its chemical properties, structure, and biological context within the phenylpropanoid pathway. The experimental protocols outlined herein offer a practical framework for its isolation, purification, and characterization, which will be of value to researchers in natural product chemistry, plant science, and drug discovery. Further investigation into the pharmacological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 4. Probing the Mysteries of Lignin Biosynthesis: The Crystal Structure of Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase Provides New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C10H10O5 | CID 446834 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 5-Hydroxyferulic Acid in the Plant Kingdom: Natural Sources, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyferulic acid, a hydroxylated derivative of ferulic acid, is a phenolic compound of significant interest due to its role as a key intermediate in the biosynthesis of syringyl (S) lignin (B12514952), a fundamental structural polymer in many terrestrial plants. The presence and concentration of this compound and its derivatives can influence the composition and properties of lignin, thereby impacting biomass digestibility and the release of valuable polysaccharides for biofuel production. Furthermore, as a phenolic acid, it possesses antioxidant properties that are relevant to the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the natural sources of this compound in plants, its biosynthetic pathway, and detailed methodologies for its extraction and quantification.

Natural Occurrence of this compound

This compound is predominantly found in angiosperms, particularly in grasses (Poaceae family), where it plays a crucial role in the formation of S-lignin. While not as abundant as its precursor, ferulic acid, its presence is a key indicator of the S-lignin biosynthetic pathway.

Table 1: Documented Plant Sources of this compound

| Plant Family | Species | Plant Part(s) | Method of Detection | Reference(s) |

| Poaceae | Zea mays (Maize) | Stems, Leaves | LC-MS | [1] |

| Poaceae | Hordeum vulgare (Barley) | Stems, Leaves | LC-MS | [1] |

| Poaceae | Phyllostachys edulis (Bamboo) | Shoots | Not specified | [2] |

| Brassicaceae | Wasabia japonica (Wasabi) | Leaves (as methyl ester) | Not specified |

It is important to note that the free form of this compound is often present in low concentrations, as it is a transient intermediate in the metabolic pathway. It is typically found esterified to cell wall components or rapidly converted to subsequent products.

Biosynthesis of this compound

The formation of this compound is a critical step in the phenylpropanoid pathway, leading to the synthesis of S-lignin monomers.[3] This pathway is particularly active in the vascular tissues of angiosperms.

The key enzymatic step is the 5-hydroxylation of ferulic acid, catalyzed by ferulate 5-hydroxylase (F5H) , a cytochrome P450-dependent monooxygenase.[4][5] Following its synthesis, this compound is typically methylated at the 5-hydroxyl group by caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase (COMT) to yield sinapic acid.[6]

Signaling Pathway of Syringyl Lignin Biosynthesis

Quantitative Data

Quantitative data for this compound in plants is limited due to its transient nature and low abundance compared to other phenolic acids. Most studies focus on the more prevalent ferulic acid. The table below summarizes available data, highlighting the need for further research in this area.

Table 2: Quantitative Analysis of this compound in Plants

| Plant Species | Plant Part | Compound | Concentration (µg/g dry weight) | Analytical Method | Reference(s) |

| Zea mays | Cell Walls | This compound | Not explicitly quantified, but detected as an intermediate | LC-MS/MS | [1] |

| Hordeum vulgare | Cell Walls | This compound | Not explicitly quantified, but detected as an intermediate | LC-MS/MS | [1] |

| Wasabia japonica | Leaves | This compound methyl ester | Detected, but not quantified | Not specified |

Experimental Protocols

Extraction of Phenolic Acids (including this compound) from Plant Material

This protocol describes a general method for the extraction of both free and cell wall-bound phenolic acids.

Materials:

-

Fresh or freeze-dried plant material

-

80% (v/v) Methanol (B129727)

-

2 M Sodium hydroxide (B78521) (NaOH)

-

6 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

-

Vortex mixer

-

pH meter

Procedure:

-

Homogenization: Grind the plant material to a fine powder.

-

Extraction of Free Phenolics: a. Extract the plant powder with 80% methanol at a ratio of 1:10 (w/v) for 2 hours at room temperature with constant stirring. b. Centrifuge the mixture at 4000 x g for 15 minutes and collect the supernatant. c. Repeat the extraction twice more and pool the supernatants. d. Evaporate the methanol from the combined supernatant under reduced pressure using a rotary evaporator. e. The remaining aqueous extract can be used for the analysis of free phenolic acids.

-

Alkaline Hydrolysis for Liberation of Bound Phenolics: a. Take the solid residue from step 2b and add 2 M NaOH at a ratio of 1:20 (w/v). b. Incubate the mixture in a shaker at room temperature for 24 hours in the dark to release ester-bound phenolic acids. c. Acidify the mixture to pH 2 with 6 M HCl.

-

Liquid-Liquid Extraction: a. Extract the acidified hydrolysate three times with an equal volume of ethyl acetate. b. Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate. c. Evaporate the ethyl acetate to dryness under reduced pressure.

-

Sample Preparation for Analysis: a. Re-dissolve the dried extracts (from both free and bound fractions) in a known volume of the initial mobile phase for HPLC or LC-MS analysis. b. Filter the solution through a 0.22 µm syringe filter before injection.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid).

-

Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-10% B; 35-40 min, 10% B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 320 nm (for hydroxycinnamic acids)

-

Injection Volume: 20 µL

Quantification:

-

Prepare a calibration curve using a pure standard of this compound at various concentrations.

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of this compound in the sample by integrating the peak area and using the calibration curve.

Workflow for Extraction and Analysis

Conclusion

This compound is a pivotal, albeit often low-abundance, metabolite in the biosynthesis of syringyl lignin in a variety of plants, particularly grasses. While its direct quantification can be challenging due to its transient nature, its detection serves as a valuable marker for the S-lignin pathway. The methodologies outlined in this guide provide a framework for the extraction and analysis of this compound, which is essential for research in plant biochemistry, biomass utilization, and the exploration of novel bioactive compounds for drug development. Further research is warranted to expand the quantitative database of this compound across a broader range of plant species and to refine analytical protocols for its sensitive and accurate determination.

References

- 1. This compound | C10H10O5 | CID 446834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0035484) [hmdb.ca]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. New routes for lignin biosynthesis defined by biochemical characterization of recombinant ferulate 5-hydroxylase, a multifunctional cytochrome P450-dependent monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Probing the Mysteries of Lignin Biosynthesis: The Crystal Structure of Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase Provides New Insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of 5-Hydroxyferulic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the biosynthetic pathway of 5-hydroxyferulic acid, a key intermediate in the production of syringyl lignin (B12514952) and other important plant metabolites. The information presented herein is intended to support research and development efforts in fields ranging from plant biochemistry and metabolic engineering to drug discovery and development.

Introduction to this compound

This compound is a hydroxycinnamic acid that plays a crucial role in the phenylpropanoid pathway in plants. It serves as a direct precursor to sinapic acid and is integral to the biosynthesis of syringyl (S) lignin, a major component of the cell wall in angiosperms.[1][2] The pathway to this compound is a branch point from the general phenylpropanoid pathway, which synthesizes a wide array of secondary metabolites. Understanding this pathway is critical for efforts aimed at modifying lignin composition for biofuel production, improving forage digestibility, and exploring the therapeutic potential of related phenylpropanoid compounds.

The Core Biosynthetic Pathway

The biosynthesis of this compound is primarily a two-step process involving the hydroxylation of a precursor molecule followed by a methylation step. The pathway is now understood to be more of a "metabolic grid" rather than a simple linear sequence, with several intermediates being potential substrates for the key enzymes.[3][4][5]

The central enzymes in this pathway are:

-

Ferulate 5-hydroxylase (F5H) , also known as Coniferaldehyde (B117026) 5-hydroxylase (CAld5H) : A cytochrome P450-dependent monooxygenase that catalyzes the 5-hydroxylation of ferulic acid or, more efficiently, coniferaldehyde.[6][7][8]

-

Caffeic acid/5-hydroxyferulic acid O-methyltransferase (COMT) : An S-adenosyl-L-methionine (SAM)-dependent enzyme that catalyzes the methylation of the 3- or 5-hydroxyl group of various phenylpropanoid substrates.[2][9][10]

The traditionally accepted pathway involves the conversion of ferulic acid to this compound by F5H. However, more recent evidence strongly suggests that the primary route to syringyl lignin precursors in many plants proceeds through the 5-hydroxylation of coniferaldehyde by CAld5H to form 5-hydroxyconiferaldehyde, which is then methylated by COMT to produce sinapaldehyde.[6][11]

Below is a DOT language representation of the core biosynthetic pathway leading to and from this compound.

Quantitative Data: Enzyme Kinetics

The efficiency of the biosynthetic pathway is determined by the kinetic parameters of the involved enzymes. The following table summarizes the reported kinetic data for F5H/CAld5H and COMT from various plant species.

| Enzyme | Substrate | Plant Species | Km (µM) | kcat/Km (s⁻¹M⁻¹) | Reference |

| F5H/CAld5H | Ferulic acid | Arabidopsis thaliana | 1000 | 4 x 10³ | [12] |

| Coniferaldehyde | Arabidopsis thaliana | 1.2 | 1.1 x 10⁶ | [7] | |

| Coniferyl alcohol | Arabidopsis thaliana | 2.5 | 5.2 x 10⁵ | [7] | |

| Ferulic acid | Liquidambar styraciflua | 23.4 | 1.1 x 10³ | [6] | |

| Coniferaldehyde | Liquidambar styraciflua | 0.28 | 1.54 x 10⁵ | [6] | |

| COMT | Caffeic acid | Medicago sativa (Alfalfa) | 137 | - | [13] |

| This compound | Medicago sativa (Alfalfa) | 65 | - | [13] | |

| Caffeoyl aldehyde | Lolium perenne (Ryegrass) | - | - | [10] | |

| 5-Hydroxyconiferaldehyde | Lolium perenne (Ryegrass) | - | - | [10] | |

| Caffeic acid | Zea mays (Maize) | - | - | [14] | |

| This compound | Zea mays (Maize) | - | - | [14] |

Note: A dash (-) indicates that the data was not reported in the cited source. Kinetic parameters for COMT with aldehyde substrates in ryegrass were not determined due to substrate inhibition.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

The following is a general protocol for the expression and purification of recombinant F5H/CAld5H and COMT in Escherichia coli.

Expression:

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector (e.g., pET or pCold) containing the coding sequence for the enzyme of interest with an affinity tag (e.g., His-tag).[15][16]

-

Culture Growth: Inoculate a starter culture in Luria-Bertani (LB) medium with the appropriate antibiotic and grow overnight at 37°C. The following day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[17]

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. For pCold vectors, reduce the temperature to 15-25°C prior to induction and continue incubation for 12-24 hours.[15]

-

Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.[17]

Purification (for His-tagged proteins):

-

Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM sodium phosphate (B84403), 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing a protease inhibitor cocktail. Lyse the cells by sonication on ice.[17]

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein fraction.

-

Affinity Chromatography: Equilibrate a Ni-NTA (Nickel-Nitriloacetic acid) affinity column with lysis buffer. Load the clarified lysate onto the column. Wash the column with several column volumes of wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elution: Elute the bound protein with elution buffer containing a higher concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0). Collect fractions and analyze for the presence of the purified protein by SDS-PAGE.[17]

The following DOT script illustrates the general workflow for recombinant protein expression and purification.

F5H/CAld5H Assay:

This assay measures the hydroxylation of ferulic acid or coniferaldehyde.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), the substrate (ferulic acid or coniferaldehyde), and an NADPH regenerating system (1 mM NADP⁺, 10 mM glucose 6-phosphate, 1 unit of glucose-6-phosphate dehydrogenase).[7]

-

Initiation: Pre-incubate the reaction mixture at 30°C for 5 minutes. Initiate the reaction by adding the purified recombinant F5H/CAld5H enzyme.[7]

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).

-

Termination: Stop the reaction by adding an acid, such as glacial acetic acid.[7]

-

Analysis: Analyze the reaction products by HPLC to quantify the formation of this compound or 5-hydroxyconiferaldehyde.

COMT Assay:

This assay measures the methylation of this compound or 5-hydroxyconiferaldehyde.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the substrate (this compound or 5-hydroxyconiferaldehyde), and S-adenosyl-L-methionine (SAM) as the methyl donor.

-

Initiation: Pre-incubate the reaction mixture at 30°C. Initiate the reaction by adding the purified recombinant COMT enzyme.

-

Incubation: Incubate the reaction at 30°C for a defined period.

-

Termination: Stop the reaction, for example, by adding HCl.

-

Analysis: Analyze the reaction products by HPLC to quantify the formation of sinapic acid or sinapaldehyde.

This protocol is for the separation and quantification of this compound and related compounds.

-

Chromatographic System: Use a high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector.[18][19]

-

Column: A reversed-phase C18 column is typically used (e.g., 4.6 x 150 mm, 5 µm particle size).[18][19]

-

Mobile Phase: A gradient of an aqueous acidic solution (e.g., water with 0.1% orthophosphoric acid, pH 3.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is commonly employed.[19]

-

Detection: Monitor the elution of compounds at specific wavelengths, for example, 320 nm for ferulic acid and its derivatives.[19]

-

Quantification: Quantify the compounds by comparing their peak areas to those of authentic standards.

The following DOT script outlines the logical flow of an HPLC analysis experiment.

Conclusion

The biosynthesis of this compound is a pivotal step in the intricate metabolic grid of the phenylpropanoid pathway. A thorough understanding of the key enzymes, F5H/CAld5H and COMT, their substrate specificities, and kinetic properties is essential for the strategic manipulation of lignin biosynthesis and the production of valuable secondary metabolites. The experimental protocols provided in this guide offer a framework for researchers to further investigate this important pathway and its potential applications in biotechnology and medicine.

References

- 1. Frontiers | Plant cell wall lignification and monolignol metabolism [frontiersin.org]

- 2. Structural basis for the modulation of lignin monomer methylation by caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase - ProQuest [proquest.com]

- 3. The biosynthesis of monolignols: a "metabolic grid", or independent pathways to guaiacyl and syringyl units? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Coniferyl aldehyde 5-hydroxylation and methylation direct syringyl lignin biosynthesis in angiosperms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. New routes for lignin biosynthesis defined by biochemical characterization of recombinant ferulate 5-hydroxylase, a multifunctional cytochrome P450-dependent monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural basis for the modulation of lignin monomer methylation by caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Function Analyses of a Caffeic Acid O-Methyltransferase from Perennial Ryegrass Reveal the Molecular Basis for Substrate Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. New routes for lignin biosynthesis defined by biochemical characterization of recombinant ferulate 5-hydroxylase, a multifunctional cytochrome P450-dependent monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Downregulation of Caffeic Acid 3-O-Methyltransferase and Caffeoyl CoA 3-O-Methyltransferase in Transgenic Alfalfa: Impacts on Lignin Structure and Implications for the Biosynthesis of G and S Lignin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uniprot.org [uniprot.org]

- 15. A simple cost effective methodology for large scale purification of recombinant non-animal collagens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Expression and purification of recombinant proteins from Escherichia coli: Comparison of an elastin-like polypeptide fusion with an oligohistidine fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 19. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Lignin: A Technical Guide to the Role of 5-Hydroxyferulic Acid in Lignin Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignin (B12514952), a complex aromatic polymer, provides essential structural integrity to plant cell walls but poses significant challenges in industrial biomass processing. The composition of lignin, particularly the ratio of its syringyl (S) to guaiacyl (G) monolignol units, is a key determinant of its properties. This technical guide delves into the pivotal role of 5-hydroxyferulic acid and its derivatives as the central intermediates in the biosynthesis of S-lignin. We will explore the enzymatic control points, the quantitative impact of genetic modifications on lignin structure, detailed experimental protocols for lignin analysis, and the intricate biochemical pathways that govern the formation of this critical biopolymer. Understanding the function of this compound provides a foundation for targeted strategies in biomass engineering and drug development, where phenolic compounds are of increasing interest.

Introduction to Lignin and the Significance of Monolignol Composition

Lignin is a complex, cross-linked polymer derived from three primary monolignols: p-coumaryl, coniferyl, and sinapyl alcohol.[1][2] These precursors polymerize to form p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, respectively, within the lignin structure.[1] The ratio of these units, particularly the S/G ratio, profoundly influences the chemical and physical properties of the polymer. A higher proportion of S-lignin, which is less condensed due to the methoxy (B1213986) group at the C5 position, results in a more linear polymer with fewer resistant carbon-carbon bonds and a higher proportion of chemically labile β-O-4 ether linkages.[3][4] This structural feature makes S-rich lignin easier to degrade, a desirable trait for industries such as pulp and paper and biofuels.[4] The biosynthesis of S-lignin is a feature of angiosperms and hinges on the formation of this compound and its downstream metabolites.[5]

The Biosynthetic Pathway: A Revised Perspective

The formation of S-lignin branches off from the G-lignin pathway in a critical hydroxylation step. While traditionally this was thought to occur at the level of ferulic acid, current evidence points to a more complex and flexible "metabolic grid" where this modification can happen later in the pathway.

Key Enzymes Governing the Syringyl Branch

Two enzymes are paramount in directing metabolic flux towards S-lignin precursors:

-

Ferulate 5-Hydroxylase (F5H): This cytochrome P450-dependent monooxygenase catalyzes the hydroxylation of the C5 position on the aromatic ring of G-lignin precursors.[1][6] Although it can act on ferulic acid, kinetic studies have shown that its preferred substrates are coniferaldehyde (B117026) and coniferyl alcohol.[1][7] This finding revised the classical linear view of the pathway, suggesting that the synthesis of S-lignin precursors occurs via the hydroxylation of guaiacyl aldehydes and alcohols.[7] F5H is considered the rate-limiting step in S-lignin biosynthesis.[8] Its expression level directly determines the potential for S-lignin production.[5][8]

-

Caffeic Acid/5-Hydroxyferulic Acid O-Methyltransferase (COMT): Following the 5-hydroxylation step by F5H, COMT catalyzes the methylation of the newly introduced 5-hydroxyl group.[9] This enzyme is bifunctional and can methylate both caffeic acid (to produce ferulic acid) and, more importantly for this pathway, this compound derivatives (like 5-hydroxyconiferaldehyde (B1237348) and 5-hydroxyconiferyl alcohol) to produce sinapic acid derivatives (sinapaldehyde and sinapyl alcohol).[9][10]

The sequential action of F5H and COMT on guaiacyl precursors effectively channels intermediates into the S-lignin branch, culminating in the production of sinapyl alcohol, the monomer for S-lignin.

Visualizing the Pathway

The following diagram illustrates the revised understanding of the monolignol biosynthetic pathway, highlighting the crucial branch point leading to S-lignin formation.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The Effects on Lignin Structure of Overexpression of Ferulate 5-Hydroxylase in Hybrid Poplar¹ [agris.fao.org]

- 4. Structural Alterations of Lignins in Transgenic Poplars with Depressed Cinnamyl Alcohol Dehydrogenase or Caffeic Acid O-Methyltransferase Activity Have an Opposite Impact on the Efficiency of Industrial Kraft Pulping - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effects on Lignin Structure of Overexpression of Ferulate 5-Hydroxylase in Hybrid Poplar1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overexpression of ferulate 5-hydroxylase increases syringyl units in Sorghum bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New routes for lignin biosynthesis defined by biochemical characterization of recombinant ferulate 5-hydroxylase, a multifunctional cytochrome P450-dependent monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Ferulate-5-Hydroxylase Expression in Arabidopsis in the Context of Sinapate Ester Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Probing the Mysteries of Lignin Biosynthesis: The Crystal Structure of Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase Provides New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Probing the mysteries of lignin biosynthesis: the crystal structure of caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase provides new insights - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 5-Hydroxyferulic Acid: A Technical Guide for Researchers

Introduction: 5-Hydroxyferulic acid (5-OHFA), a hydroxylated derivative of the widely studied phenolic compound ferulic acid (FA), is emerging as a potent bioactive molecule with significant potential in drug discovery and development. Its structural modifications suggest the possibility of enhanced therapeutic properties compared to its parent compound. This technical guide provides an in-depth overview of the biological activities of 5-OHFA, focusing on its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and elucidation of the underlying signaling pathways.

Antioxidant Properties: A Quantitative Analysis

This compound consistently demonstrates superior antioxidant capacity in a variety of in vitro assays compared to ferulic acid. This enhanced activity is attributed to the additional hydroxyl group at the 5-position of the aromatic ring, which increases its electron-donating ability and resonance stabilization of the resulting phenoxyl radical.[1] The following table summarizes the key quantitative data from comparative studies.

| Assay | This compound (IC50 in µM) | Ferulic Acid (IC50 in µM) | Reference |

| DPPH Radical Scavenging | 11.89 ± 0.20 | 66 ± 2.3 | [2][3] |

| ABTS Radical Scavenging | 9.51 ± 0.15 | 183.08 ± 2.30 | [2][3] |

| Ferric Reducing Antioxidant Power (FRAP) | 5.94 ± 0.09 | 4.73 ± 0.14 | [2][3] |

| Fe2+ Chelating Activity | 36.31 ± 1.36 | 270.27 ± 1.14 | [2][3] |

Experimental Protocols: Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

-

Various concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance is measured at approximately 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (DPPH solution without sample) and A_s is the absorbance of the sample.

-

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation (ABTS•+).

-

The ABTS•+ is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Different concentrations of this compound are added to the ABTS•+ solution.

-

The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

Anti-inflammatory Potential

This compound has demonstrated notable anti-inflammatory properties, as evidenced by its ability to inhibit protein denaturation, a well-documented cause of inflammation.

Experimental Protocol: In Vitro Protein Denaturation Assay

This assay assesses the ability of a compound to prevent the denaturation of proteins, typically bovine serum albumin (BSA) or egg albumin, induced by heat or other denaturants.

-

A reaction mixture containing egg albumin or BSA (e.g., 1% w/v) and various concentrations of this compound is prepared in a buffer (e.g., phosphate-buffered saline, pH 6.3).

-

The mixture is incubated at a specific temperature (e.g., 37°C) for a short period (e.g., 20 minutes).

-

Denaturation is induced by heating the mixture at a higher temperature (e.g., 70°C) for a defined time (e.g., 5 minutes).

-

After cooling, the turbidity of the solution is measured spectrophotometrically at a wavelength of approximately 660 nm.

-

The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (without the test compound) and A_s is the absorbance of the sample.

-

A known anti-inflammatory drug, such as diclofenac (B195802) sodium, is typically used as a positive control.

Anticancer Activity: Insights and Future Directions

While specific quantitative data on the anticancer activity of this compound is still emerging, studies on its parent compound, ferulic acid, provide a strong rationale for its investigation in this area. Ferulic acid has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis. Molecular docking studies suggest that 5-OHFA has a strong binding affinity for the active pocket of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cancer cells (e.g., breast, colon, or lung cancer cell lines) are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Following treatment, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Neuroprotective Effects: A Promising Frontier

The neuroprotective potential of this compound is another area of active research. Ferulic acid has demonstrated protective effects in neuronal cell models against various insults, including oxidative stress and amyloid-beta (Aβ) toxicity, which are implicated in neurodegenerative diseases like Alzheimer's disease.

Experimental Protocol: Neuroprotection Assay in PC12 Cells

PC12 cells, a cell line derived from a rat pheochromocytoma, are commonly used as a model for neuronal cells in neuroprotective studies.

-

PC12 cells are cultured and differentiated into a neuronal phenotype.

-

The differentiated cells are pre-treated with different concentrations of this compound for a specific period.

-

Neurotoxicity is then induced by exposing the cells to a stressor, such as hydrogen peroxide (H₂O₂) for oxidative stress or aggregated Aβ peptides.

-

Cell viability is assessed using methods like the MTT assay.

-

Other parameters, such as reactive oxygen species (ROS) levels, mitochondrial membrane potential, and markers of apoptosis (e.g., caspase activity), can also be measured to elucidate the mechanism of protection.

Modulation of Signaling Pathways

The biological activities of this compound are mediated through its interaction with various intracellular signaling pathways. While direct evidence for 5-OHFA is still being gathered, the known mechanisms of ferulic acid provide a strong foundation for understanding its potential modes of action.

Antioxidant and Anti-inflammatory Pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Ferulic acid has been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation.[4] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade is involved in cellular responses to a variety of stimuli, including stress and inflammation. Ferulic acid can modulate MAPK signaling, contributing to its anti-inflammatory and neuroprotective effects.

-

Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Ferulic acid can activate the Nrf2 pathway, thereby enhancing the cellular antioxidant defense system.

Anticancer and Pro-apoptotic Pathways:

-

PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: The PI3K/Akt pathway is a crucial signaling pathway for cell survival and proliferation. Ferulic acid has been found to inhibit this pathway in cancer cells, leading to the induction of apoptosis.[5]

The following diagrams illustrate the potential modulation of these pathways by this compound, based on current knowledge and a logical workflow for its evaluation.

Caption: Workflow for assessing the antioxidant activity of this compound.

Caption: Workflow for evaluating the in vitro anti-inflammatory potential.

Caption: Potential signaling pathways modulated by this compound.

Conclusion and Future Perspectives

This compound has demonstrated significant promise as a multifunctional bioactive compound with potent antioxidant and anti-inflammatory properties that surpass those of its parent compound, ferulic acid. While its anticancer and neuroprotective activities are strongly suggested by preliminary data and studies on ferulic acid, further research is warranted to fully elucidate its efficacy and mechanisms of action in these areas. Specifically, future investigations should focus on:

-

Determining the IC50 values of this compound in a broader range of cancer cell lines.

-

Conducting detailed in vivo studies to validate its therapeutic potential in animal models of cancer and neurodegenerative diseases.

-

Elucidating the specific molecular targets and signaling pathways directly modulated by this compound.

The comprehensive data presented in this guide underscores the potential of this compound as a lead compound for the development of novel therapeutics for a variety of diseases associated with oxidative stress and inflammation.

References

- 1. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ferulic acid protects PC12 neurons against hypoxia by inhibiting the p-MAPKs and COX-2 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

5-Hydroxyferulic Acid: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Chemical Identity, Properties, Synthesis, and Biological Significance of 5-Hydroxyferulic Acid

Abstract

This compound, a hydroxylated derivative of ferulic acid, is a phenolic compound of significant interest in the fields of biochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, and detailed experimental protocols. Furthermore, it delves into the compound's role in biological signaling pathways, particularly its enhanced antioxidant and anti-inflammatory activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

This compound is systematically known by its IUPAC name, (2E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid . It is registered under two primary CAS Numbers: 1782-55-4 for the isomeric mixture (cis and trans) and 110642-42-7 specifically for the (2E)- or trans-isomer.[1]

Physicochemical Data Summary

A compilation of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | (2E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid | [2] |

| CAS Number | 1782-55-4 (cis/trans); 110642-42-7 (trans) | [1] |

| Molecular Formula | C₁₀H₁₀O₅ | [2] |

| Molecular Weight | 210.18 g/mol | [2] |

| Melting Point | 182 °C | [2] |

| Physical Description | Solid | [2] |

| Water Solubility | Predicted: 1.04 g/L | |

| logP | Predicted: 1.37 - 1.41 | |

| pKa (Strongest Acidic) | Predicted: 3.49 |

Experimental Protocols

Extraction from Plant Material (General Protocol)

This compound, often found esterified to cell wall components in plants, can be liberated and extracted using alkaline hydrolysis. The following is a generalized protocol adaptable for various plant sources.

Materials:

-

Dried and ground plant material (e.g., maize bran, wheat bran)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Suspend the ground plant material in the NaOH solution.

-

Heat the mixture under reflux with stirring for several hours to achieve saponification of the ester bonds.

-

Cool the mixture and acidify to a pH of approximately 2-3 with HCl to precipitate lignin (B12514952) and protonate the phenolic acids.

-

Centrifuge the mixture to pellet the solid residues.

-

Extract the supernatant multiple times with ethyl acetate.

-

Pool the organic extracts and wash with brine.

-

Dry the ethyl acetate extract over anhydrous sodium sulfate.

-

Filter and concentrate the extract under reduced pressure using a rotary evaporator to yield the crude phenolic acid mixture containing this compound.

-

Further purification can be achieved using chromatographic techniques such as column chromatography or preparative HPLC.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is commonly employed using a mixture of an acidified aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Detection: Monitoring at a wavelength of approximately 320 nm.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a this compound standard.

Biological Activity and Signaling Pathways

This compound is a key intermediate in the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of plant secondary metabolites.

Biosynthesis of this compound and its Role as a Precursor

The biosynthesis of this compound is a critical step in the formation of sinapic acid and, subsequently, syringyl lignin units in plants. The pathway is outlined below.

Caption: Biosynthesis of this compound and its Conversion to Sinapic Acid.

This enzymatic conversion is crucial for determining the ratio of different lignin monomers in plant cell walls.

Antioxidant and Anti-inflammatory Signaling

Emerging research indicates that this compound possesses enhanced antioxidant and anti-inflammatory properties compared to its precursor, ferulic acid. While the precise signaling cascades directly initiated by this compound are an active area of investigation, it is hypothesized to modulate pathways similar to other hydroxycinnamic acids, such as the Nrf2 and NF-κB pathways.

3.2.1. Nrf2-Mediated Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a battery of antioxidant and cytoprotective genes. It is plausible that this compound, like ferulic acid, can promote the dissociation of Nrf2 from its inhibitor Keap1, leading to its nuclear translocation and subsequent activation of the Antioxidant Response Element (ARE).[3][4][5]

Caption: Proposed Nrf2-Mediated Antioxidant Pathway of this compound.

3.2.2. Inhibition of Pro-inflammatory Pathways

Chronic inflammation is implicated in a multitude of diseases. This compound has demonstrated potent anti-inflammatory activity, in part through the inhibition of key pro-inflammatory enzymes. Molecular docking studies have suggested that this compound exhibits strong binding affinities for enzymes such as NADPH oxidase, xanthine (B1682287) oxidase, 5-lipoxygenase (5-LOX), and cyclooxygenase-2 (COX-2). Furthermore, it is likely to inhibit the NF-κB signaling pathway, a central regulator of the inflammatory response.[6] The inhibition of NF-κB activation would lead to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.

Caption: Proposed Inhibition of the NF-κB Inflammatory Pathway by this compound.

Conclusion

This compound is a promising bioactive compound with significant potential for applications in the pharmaceutical and nutraceutical industries. Its enhanced antioxidant and anti-inflammatory properties, coupled with its central role in plant biochemistry, make it a compelling subject for further research. This technical guide provides a foundational understanding of its chemical nature, methods for its study, and its biological significance, thereby equipping researchers with the necessary information to explore its therapeutic potential. Future investigations should focus on elucidating the precise molecular targets and downstream signaling effects of this compound to fully realize its utility in drug discovery and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H10O5 | CID 446834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ferulic acid induces heme oxygenase-1 via activation of ERK and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ferulic Acid Regulates the Nrf2/Heme Oxygenase-1 System and Counteracts Trimethyltin-Induced Neuronal Damage in the Human Neuroblastoma Cell Line SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]

Unveiling the Antioxidant Prowess of 5-Hydroxyferulic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyferulic acid (5-OHFA), a hydroxylated derivative of the well-known phenolic compound ferulic acid (FA), is emerging as a potent antioxidant with significant potential for applications in pharmaceuticals and nutraceuticals. Its unique chemical structure confers enhanced bioactivity, making it a subject of growing interest in the scientific community. This technical guide provides an in-depth exploration of the antioxidant potential of 5-OHFA, detailing its mechanisms of action, quantitative antioxidant capacity, relevant signaling pathways, and the experimental protocols used for its evaluation.

Core Antioxidant Mechanisms of this compound

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to scavenge free radicals. This is achieved through the donation of a hydrogen atom from their phenolic hydroxyl groups, which neutralizes the radical and terminates the damaging chain reaction of oxidation.[1]

The key to 5-OHFA's potent antioxidant capacity lies in its molecular structure. The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aromatic ring enhances its electron-donating ability.[2] When 5-OHFA donates a hydrogen atom to a free radical, it forms a stable phenoxyl radical. This stability is due to the delocalization of the unpaired electron across the aromatic ring and the formation of a quinone methide intermediate, which prevents the propagation of the radical chain reaction.[1] The additional hydroxyl group at the 5-position in 5-OHFA, compared to ferulic acid, significantly increases its radical-scavenging capacity by further enhancing the stability of the resulting phenoxyl radical.[2]

Quantitative Antioxidant Potential

In vitro assays consistently demonstrate the superior antioxidant capacity of this compound when compared to its parent compound, ferulic acid. The following table summarizes the quantitative data from key antioxidant assays.

| Antioxidant Assay | This compound (IC50/Value) | Ferulic Acid (IC50/Value) | Reference |

| DPPH Radical Scavenging Activity | 11.89 ± 0.20 µM | 66 ± 2.3 µM | [3] |

| ABTS Radical Scavenging Activity | 9.51 ± 0.15 µM | 183.08 ± 2.30 µM | [3] |

| Ferric Reducing Antioxidant Power (FRAP) | 5.94 ± 0.09 µM | 4.73 ± 0.14 µM | [3] |

| Ferrous Ion (Fe²⁺) Chelating Activity | 36.31 ± 1.36 µM | 270.27 ± 1.14 µM | [3] |

IC50 values represent the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity.

Signaling Pathway Modulation: The Nrf2-ARE Pathway

Beyond direct radical scavenging, this compound is believed to exert its antioxidant effects by modulating cellular signaling pathways, primarily the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. While direct studies on 5-OHFA are emerging, extensive research on ferulic acid provides a strong basis for this mechanism.

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[4] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like phenolic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus.[5][6] In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, leading to the transcription and subsequent translation of a battery of protective enzymes.[5][6] These enzymes include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.[5][7]

The activation of Nrf2 by ferulic acid has been shown to be mediated, at least in part, by the Extracellular signal-regulated kinase (ERK) signaling pathway.[5] It is plausible that 5-OHFA, with its enhanced antioxidant and cellular activities, also activates the Nrf2-ARE pathway, potentially with greater efficacy than ferulic acid.

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays used to quantify the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[8][9]

-

Reagents and Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Standard antioxidant (e.g., Trolox, Ascorbic acid)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[8] The solution should be freshly prepared and protected from light.

-

Prepare serial dilutions of 5-OHFA and the standard antioxidant in the same solvent.

-

In a 96-well plate, add a specific volume of the sample or standard solution at various concentrations to each well.[8]

-

Add the DPPH solution to each well. A control well containing only the solvent and the DPPH solution should be included.[8]

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[8]

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[8][9]

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[8]

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[10][11]

-

Reagents and Materials:

-

This compound

-

ABTS

-

Potassium persulfate

-

Methanol or ethanol

-

Standard antioxidant (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.[11] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11]

-

Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[11]

-

Prepare serial dilutions of 5-OHFA and the standard antioxidant.

-

Add a small volume of the sample or standard solution to the diluted ABTS•+ solution.[11]

-

Include a control containing the solvent instead of the antioxidant.

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).[8]

-

Measure the absorbance at 734 nm.[10]

-

The percentage of ABTS•+ scavenging activity is calculated using a similar formula as for the DPPH assay.

-

Results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).

-

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[12][13]

-

Reagents and Materials:

-

This compound

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O

-

Standard (e.g., FeSO₄·7H₂O)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer

-

-

Procedure:

-

Prepare the fresh FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[13]

-

Warm the FRAP reagent to 37°C.

-

Prepare serial dilutions of 5-OHFA and the ferrous sulfate (B86663) standard.

-

Add a small volume of the sample or standard solution to the FRAP reagent.[12]

-

Include a reagent blank containing the solvent instead of the sample.

-

Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[8]

-

Measure the absorbance at 593 nm.[12]

-

The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents.[8]

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.[14][15]

-

Reagents and Materials:

-

This compound

-

Fluorescein (B123965) (fluorescent probe)

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)

-

Standard antioxidant (e.g., Trolox)

-

Phosphate (B84403) buffer (e.g., 75 mM, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader with temperature control

-

-

Procedure:

-

Prepare a working solution of fluorescein in phosphate buffer.[16]

-

Prepare serial dilutions of 5-OHFA and Trolox standards in phosphate buffer.[16]

-

In a 96-well black microplate, add the fluorescein working solution to each well.[14][16]

-

Add the sample or standard solutions to their respective wells.[14][16]

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[14][16]

-

Initiate the reaction by adding a freshly prepared AAPH solution to each well.[14][16]

-

Immediately begin measuring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for 60-90 minutes.[14][16]

-

The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

-

A standard curve is generated by plotting the net AUC against the Trolox concentration, and the results are expressed as Trolox equivalents.

-

Conclusion

This compound exhibits remarkable antioxidant potential, surpassing its parent compound, ferulic acid, in various in vitro antioxidant assays. Its enhanced radical scavenging activity is attributed to its unique chemical structure, particularly the additional hydroxyl group. Furthermore, its likely ability to activate the Nrf2-ARE signaling pathway suggests a multifaceted mechanism of action that extends beyond direct radical quenching to the upregulation of endogenous antioxidant defenses. The detailed experimental protocols provided in this guide offer a framework for the accurate and reproducible assessment of its antioxidant capacity. As research continues to unfold, this compound holds significant promise as a lead compound for the development of novel therapeutic and preventative agents against oxidative stress-related pathologies.

References

- 1. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Ferulic acid induces heme oxygenase-1 via activation of ERK and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effects of ferulic acid against ionizing radiation-induced oxidative damage in rat lens through activating Nrf2 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. ijpsonline.com [ijpsonline.com]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. phcogres.com [phcogres.com]

- 14. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. scribd.com [scribd.com]

The Anti-inflammatory Potential of 5-Hydroxyferulic Acid: A Technical Guide for Researchers

Introduction

5-Hydroxyferulic acid (5-OHFA) is a hydroxylated derivative of ferulic acid, a well-known phenolic compound found in a variety of plant sources. While ferulic acid has been extensively studied for its antioxidant and anti-inflammatory properties, recent research has begun to shed light on the enhanced bioactivity of its derivatives, such as 5-OHFA. This technical guide provides an in-depth overview of the current understanding of the anti-inflammatory properties of this compound, tailored for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental protocols, and visualizes the proposed mechanisms of action.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of several key signaling pathways and the inhibition of pro-inflammatory enzymes. While direct experimental evidence for 5-OHFA's action on these pathways is still emerging, compelling in silico data and extensive research on its parent compound, ferulic acid, provide a strong foundation for its proposed mechanisms.

Molecular docking studies have revealed that 5-OHFA exhibits strong binding affinities for key enzymes involved in the inflammatory cascade, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX)[1]. These enzymes are critical for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent mediators of inflammation. The inhibition of these enzymes is a cornerstone of many anti-inflammatory therapies.

Furthermore, based on the well-documented mechanisms of ferulic acid, 5-OHFA is hypothesized to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to the cellular inflammatory response, controlling the transcription and production of a wide array of pro-inflammatory cytokines and enzymes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Ferulic acid has been shown to inhibit this cascade by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB p65. It is proposed that 5-OHFA shares this mechanism.

Modulation of the MAPK Signaling Pathway

The MAPK family of kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular inflammatory signals into intracellular responses. Activation of these kinases through phosphorylation leads to the activation of transcription factors, such as activator protein-1 (AP-1), which, in turn, upregulate the expression of pro-inflammatory genes. Studies on ferulic acid have demonstrated its ability to suppress the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli. This modulation of the MAPK pathway represents another likely mechanism through which 5-OHFA exerts its anti-inflammatory effects.

Quantitative Data on Anti-inflammatory and Related Activities

The following tables summarize the available quantitative data on the in vitro anti-inflammatory, antioxidant, and anti-hemolytic activities of this compound.

Table 1: In Vitro Anti-inflammatory Activity of this compound